{[(1S)-Cyclopent-2-en-1-yl]methyl}benzene
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Overview
Description
{[(1S)-Cyclopent-2-en-1-yl]methyl}benzene is an organic compound that features a cyclopentene ring attached to a benzene ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(1S)-Cyclopent-2-en-1-yl]methyl}benzene typically involves the reaction of cyclopent-2-en-1-ylmethanol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of cyclopentadiene followed by Friedel-Crafts alkylation with benzyl chloride. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[(1S)-Cyclopent-2-en-1-yl]methyl}benzene can undergo oxidation reactions to form cyclopent-2-en-1-ylmethylbenzene oxide.
Reduction: The compound can be reduced to form cyclopent-2-en-1-ylmethylbenzene alcohol.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the benzene ring is substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Cyclopent-2-en-1-ylmethylbenzene oxide.
Reduction: Cyclopent-2-en-1-ylmethylbenzene alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, {[(1S)-Cyclopent-2-en-1-yl]methyl}benzene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Medicine
Research is ongoing to explore the potential medicinal properties of this compound, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which {[(1S)-Cyclopent-2-en-1-yl]methyl}benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclopentylbenzene: Similar structure but lacks the double bond in the cyclopentene ring.
Cyclohexylbenzene: Contains a cyclohexane ring instead of a cyclopentene ring.
Benzylcyclopentane: The cyclopentane ring is saturated, unlike the cyclopentene ring in {[(1S)-Cyclopent-2-en-1-yl]methyl}benzene.
Uniqueness
This compound is unique due to the presence of the cyclopentene ring, which imparts distinct chemical reactivity and physical properties compared to its saturated counterparts. This structural feature allows for a broader range of chemical transformations and applications.
Properties
CAS No. |
920750-18-1 |
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Molecular Formula |
C12H14 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
[(1S)-cyclopent-2-en-1-yl]methylbenzene |
InChI |
InChI=1S/C12H14/c1-2-6-11(7-3-1)10-12-8-4-5-9-12/h1-4,6-8,12H,5,9-10H2/t12-/m0/s1 |
InChI Key |
YYSJIXPPKPIKOA-LBPRGKRZSA-N |
Isomeric SMILES |
C1C[C@H](C=C1)CC2=CC=CC=C2 |
Canonical SMILES |
C1CC(C=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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